

Solid-Phase Synthesis of (Tyr⁰)-C-Peptide (Dog): An Application Note and Protocol

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Compound of Interest

Compound Name: (Tyr⁰)-C-Peptide (dog)

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Introduction

C-peptide, the connecting peptide linking the A and B chains of proinsulin, is a crucial marker for insulin secretion and pancreatic beta-cell function. The canine variant of C-peptide, and specifically its synthetically accessible analog (Tyr⁰)-C-Peptide, serves as an important tool in veterinary research, particularly in studies related to diabetes mellitus in dogs. The addition of a tyrosine residue at the N-terminus (Tyr⁰) facilitates easier detection and quantification in various assays. This document provides a detailed protocol for the chemical synthesis of (Tyr⁰)-C-Peptide (dog) utilizing Fmoc-based solid-phase peptide synthesis (SPPS), a widely adopted and robust method for producing synthetic peptides.[\[1\]](#)[\[2\]](#)

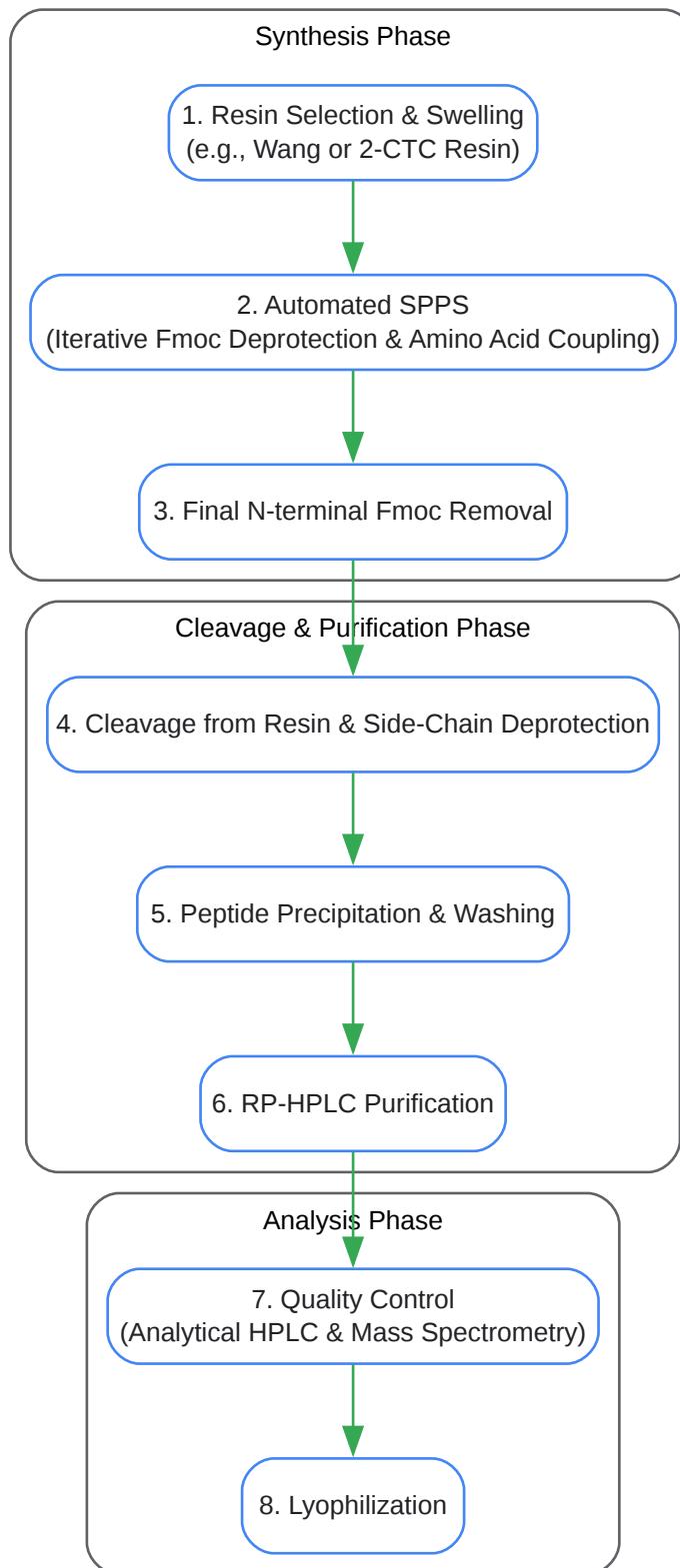
The target peptide sequence is a 32-amino acid chain: H-Tyr-Glu-Val-Glu-Asp-Leu-Gln-Val-Arg-Asp-Val-Glu-Leu-Ala-Gly-Ala-Pro-Gly-Glu-Gly-Gly-Leu-Gln-Pro-Leu-Ala-Leu-Glu-Gly-Ala-Leu-Gln-OH[\[3\]](#)

This protocol will cover the entire workflow, from resin preparation and automated peptide synthesis to cleavage, purification, and final characterization.

Experimental Workflow

The overall process for the solid-phase synthesis of (Tyr⁰)-C-Peptide (dog) is depicted below. It begins with the selection and preparation of the solid support, followed by the iterative cycle of

deprotection and coupling of amino acids, and concludes with cleavage from the resin, purification, and analysis.



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Caption: High-level workflow for the synthesis of (Tyr⁰)-C-Peptide (dog).

Materials and Reagents

Reagent/Material	Grade	Recommended Supplier
Resins		
Fmoc-Gln(Trt)-Wang Resin	100-200 mesh, ~0.6 mmol/g	Generic
Amino Acids		
Fmoc-L-Amino Acids (Standard)	Synthesis Grade	Generic
Fmoc-Arg(Pbf)-OH	Synthesis Grade	Generic
Fmoc-Asp(OtBu)-OH	Synthesis Grade	Generic
Fmoc-Glu(OtBu)-OH	Synthesis Grade	Generic
Fmoc-Gln(Trt)-OH	Synthesis Grade	Generic
Fmoc-Tyr(tBu)-OH	Synthesis Grade	Generic
Solvents		
N,N-Dimethylformamide (DMF)	Peptide Synthesis Grade	Generic
Dichloromethane (DCM)	ACS Grade	Generic
Piperidine	Reagent Grade	Generic
Acetonitrile (ACN)	HPLC Grade	Generic
Diethyl Ether (Cold)	ACS Grade	Generic
Reagents		
HBTU / HATU	Synthesis Grade	Generic
N,N-Diisopropylethylamine (DIPEA)	Peptide Synthesis Grade	Generic
Trifluoroacetic Acid (TFA)	Reagent Grade	Generic
Triisopropylsilane (TIS)	Reagent Grade	Generic
1,2-Ethanedithiol (EDT)	Reagent Grade	Generic
Water	HPLC Grade / Milli-Q	Generic

Detailed Experimental Protocols

Protocol 1: Resin Preparation and First Amino Acid Loading

- Resin Selection: For a C-terminal carboxylic acid, a Wang resin is a suitable choice. Start with a pre-loaded Fmoc-Gln(Trt)-Wang resin.
- Resin Swelling: Place the resin (e.g., at a 0.1 mmol scale) into a reaction vessel of an automated peptide synthesizer. Wash and swell the resin with DMF for 30-60 minutes at room temperature.[\[4\]](#)

Protocol 2: Automated Solid-Phase Peptide Synthesis

The synthesis proceeds from the C-terminus (Gln) to the N-terminus (Tyr). The following steps are performed iteratively for each amino acid in an automated synthesizer.

- Fmoc Deprotection:
 - Treat the resin with 20% piperidine in DMF for an initial 3 minutes.
 - Drain the vessel and repeat the treatment with 20% piperidine in DMF for an additional 7-10 minutes to ensure complete removal of the Fmoc group.[\[3\]](#)
 - Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the fulvene adduct.
- Amino Acid Coupling:
 - Dissolve the incoming Fmoc-amino acid (4-5 equivalents relative to resin loading) and an activator (e.g., HBTU/HATU, 3.9-4.9 equivalents) in DMF.
 - Add DIPEA (8-10 equivalents) to the activation mixture.
 - Immediately add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

- Allow the coupling reaction to proceed for 45-60 minutes. For sterically hindered amino acids or during difficult sequences, coupling times may be extended or a double coupling protocol may be employed.[\[4\]](#)
- Wash the resin with DMF (3-5 times) to remove excess reagents.
- Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

Note on Difficult Sequences: Peptide aggregation can be an issue with longer sequences.[\[5\]](#) The (Tyr⁰)-C-Peptide (dog) sequence contains several hydrophobic residues. To mitigate aggregation, consider using pseudoproline dipeptides at appropriate positions (e.g., Ala-Pro), using chaotropic salts, or switching to a more effective solvent like N-methylpyrrolidone (NMP).[\[5\]](#)[\[6\]](#)

Protocol 3: Cleavage and Deprotection

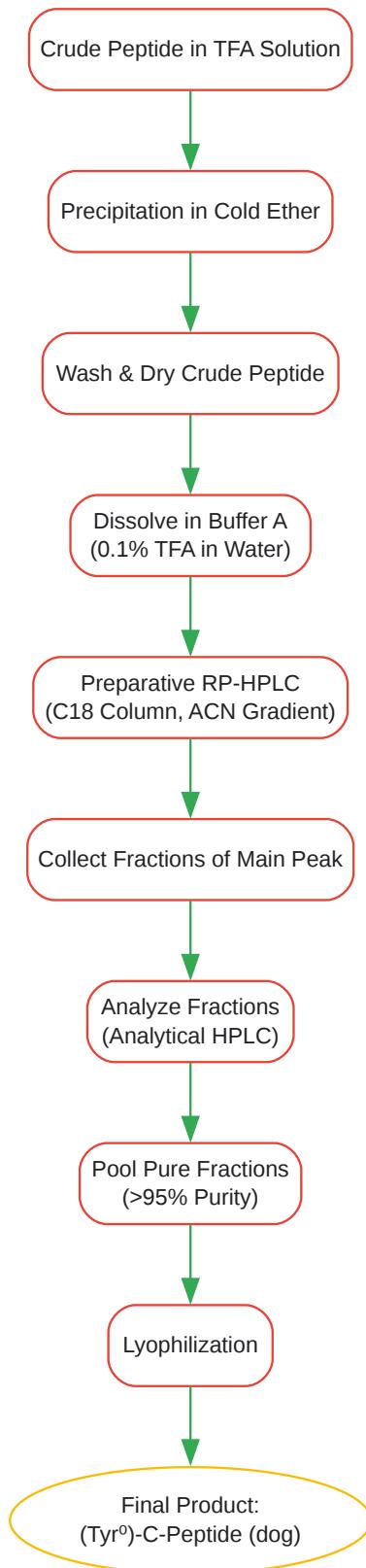
- Resin Preparation: After the final coupling cycle and N-terminal Fmoc deprotection, wash the peptide-resin thoroughly with DCM to remove DMF and then dry it under a high vacuum for at least 4 hours.[\[7\]](#)
- Cleavage Cocktail Preparation: Due to the presence of Arginine (Arg), a robust cleavage cocktail with effective scavengers is required.[\[8\]](#)[\[9\]](#) Prepare "Reagent R" fresh in a well-ventilated fume hood.
 - Reagent R: 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole.
- Cleavage Reaction:
 - Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).
 - Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[\[10\]](#)
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

Protocol 4: Peptide Precipitation and Purification

- Precipitation: Add the TFA filtrate dropwise into a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide will form.[11]
- Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether two more times to remove residual scavengers.
- Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
- Purification via RP-HPLC:
 - Dissolve the crude peptide in a minimal amount of Buffer A (e.g., 0.1% TFA in water).
 - Purify the peptide using a preparative C18 reversed-phase HPLC column.[12]
 - Elute the peptide with a linear gradient of Buffer B (e.g., 0.1% TFA in acetonitrile). A typical gradient for a peptide of this size would be 10-50% Buffer B over 40 minutes.[13]
 - Monitor the elution at 214 nm and 280 nm (for the Tyr residue).
 - Collect fractions corresponding to the main peak.

Purification and Characterization Workflow

The diagram below illustrates the steps following cleavage from the solid support.

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Caption: Post-synthesis processing of (Tyr⁰)-C-Peptide (dog).

Characterization

- Analytical RP-HPLC: Analyze the purified fractions to confirm purity. A purity level of >95% is recommended for most research applications, while >98% is suitable for sensitive in-vitro bioassays.[13][14]
- Mass Spectrometry: Confirm the identity of the peptide by verifying its molecular weight. Electrospray ionization (ESI) or MALDI-TOF mass spectrometry are standard methods.[15]
 - Expected Molecular Weight: 3337.69 Da[3]

Summary of Quantitative Data (Representative Values)

The following table summarizes typical quantitative parameters for the synthesis of a ~3.5 kDa peptide like (Tyr⁰)-C-Peptide (dog). Actual results may vary based on the synthesizer, reagents, and specific sequence challenges.

Parameter	Typical Value	Method of Determination
Synthesis Scale	0.1 - 0.25 mmol	Resin Loading Specification
Amino Acid Excess	4-5 equivalents per coupling	Protocol
Coupling Activator Excess	3.9-4.9 equivalents per coupling	Protocol
Average Coupling Efficiency	>99.5%	UV monitoring of Fmoc deprotection
Cleavage Time	2-3 hours	Protocol
Crude Peptide Yield	70-85% (of theoretical)	Gravimetric
Crude Peptide Purity	50-70%	Analytical HPLC
Final Yield (after HPLC)	15-30% (of theoretical)	Gravimetric (post-lyophilization)
Final Purity	>95% or >98%	Analytical HPLC at 214 nm
Identity Confirmation	Correct Molecular Mass \pm 1 Da	Mass Spectrometry (ESI or MALDI)

Disclaimer: These are representative values and not guaranteed results. Yield and purity are highly dependent on the specific peptide sequence and synthesis conditions.

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